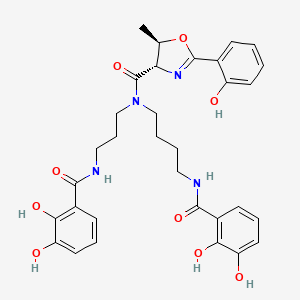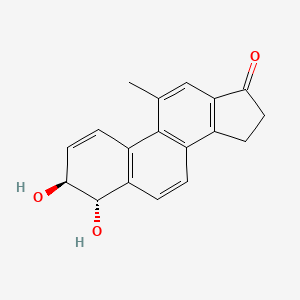
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Descripción general
Descripción
1,2-Dihexadecil-sn-glicero-3-fosfocolina es un fosfolípido sintético con enlace éter. Contiene grupos hexadecilo en las posiciones sn-1 y sn-2. Este compuesto se usa comúnmente en la generación de liposomas y membranas artificiales para estudiar la dinámica de la membrana .
Aplicaciones Científicas De Investigación
1,2-Dihexadecil-sn-glicero-3-fosfocolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza en el estudio de las membranas lipídicas y su dinámica.
Biología: Se emplea en la generación de liposomas para la administración de fármacos y estudios de membrana.
Medicina: Se investiga su potencial en sistemas de administración de fármacos y como componente de terapias basadas en lípidos.
Safety and Hazards
Direcciones Futuras
Future research should explore DHDP’s biological activities, pharmacokinetics, and potential therapeutic applications. Investigating its interactions with cell membranes, drug encapsulation capabilities, and targeted delivery systems could lead to innovative medical and pharmaceutical advancements .
Análisis Bioquímico
Biochemical Properties
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate plays a crucial role in biochemical reactions, particularly those involving membrane-associated processes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phospholipase enzymes, which hydrolyze phospholipids into fatty acids and other lipophilic substances. The interaction between this compound and phospholipase enzymes can modulate the enzyme’s activity, thereby influencing lipid metabolism and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can alter cell membrane fluidity and permeability, impacting cell signaling pathways and gene expression. For example, in certain cell types, this compound has been observed to enhance the activation of protein kinase C, a key player in cell signaling. Additionally, this compound can influence cellular metabolism by modulating the activity of enzymes involved in lipid biosynthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to membrane proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain ion channels, thereby affecting ion transport across the cell membrane. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival. At high doses, it may exhibit toxic effects, such as inducing apoptosis or necrosis in certain cell types. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can be incorporated into cellular membranes, where it interacts with enzymes such as acyl-CoA synthetase and glycerol-3-phosphate acyltransferase. These interactions can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Transporters and binding proteins, such as lipid transfer proteins, play a role in the intracellular trafficking of this compound. Its localization and accumulation within cells can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to cellular membranes, including the plasma membrane and intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications can direct this compound to specific compartments, where it exerts its effects on membrane dynamics and cellular signaling .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,2-Dihexadecil-sn-glicero-3-fosfocolina se puede sintetizar mediante un proceso de varios pasos que implica la eterificación de glicerol con bromuro de hexadecilo, seguido de la fosforilación con fosfocolina . Las condiciones de reacción suelen implicar el uso de disolventes anhidros y catalizadores para facilitar las reacciones de eterificación y fosforilación.
Métodos de Producción Industrial
La producción industrial de 1,2-Dihexadecil-sn-glicero-3-fosfocolina implica la síntesis a gran escala utilizando rutas sintéticas similares pero optimizadas para mayores rendimientos y pureza. El proceso puede incluir pasos de purificación adicionales, como recristalización y cromatografía, para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2-Dihexadecil-sn-glicero-3-fosfocolina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar fosfolípidos oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el fosfolípido.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde el grupo fosfocolina es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles.
Principales Productos Formados
Oxidación: Fosfolípidos oxidados con grupos funcionales alterados.
Reducción: Fosfolípidos reducidos con grupos funcionales modificados.
Sustitución: Fosfolípidos con nuevos grupos funcionales que reemplazan la fosfocolina.
Mecanismo De Acción
El mecanismo de acción de 1,2-Dihexadecil-sn-glicero-3-fosfocolina implica su incorporación en bicapas lipídicas, donde influye en la fluidez y la dinámica de la membrana. El compuesto interactúa con otros lípidos y proteínas dentro de la membrana, afectando su función y comportamiento. Los objetivos moleculares incluyen proteínas de membrana y dominios lipídicos, y las vías involucradas están relacionadas con la señalización y el transporte de la membrana .
Comparación Con Compuestos Similares
Compuestos Similares
1,2-Dioleoil-sn-glicero-3-fosfocolina: Contiene grupos oleoil en lugar de grupos hexadecilo.
1,2-Dipalmitoil-sn-glicero-3-fosfocolina: Contiene grupos palmitoil en lugar de grupos hexadecilo.
1,2-Dihexadecil-sn-glicero-3-fosfoetanolamina: Contiene un grupo fosfoetanolamina en lugar de fosfocolina.
Singularidad
1,2-Dihexadecil-sn-glicero-3-fosfocolina es único debido a sus grupos hexadecilo unidos a éter, que proporcionan estabilidad y resistencia a la hidrólisis en comparación con los fosfolípidos unidos a éster. Esto lo hace particularmente útil en estudios que involucran la dinámica y la estabilidad de la membrana .
Propiedades
IUPAC Name |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIGLPPQBNUFP-RRHRGVEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-47-3 | |
| Record name | 1,2-Dihexadecyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-[7-(hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl]trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)
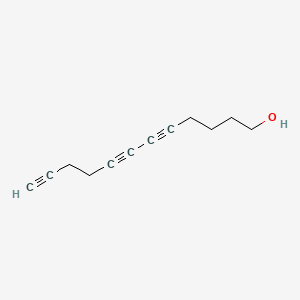

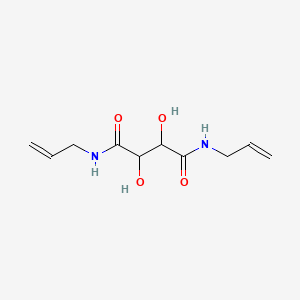
![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)
![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)
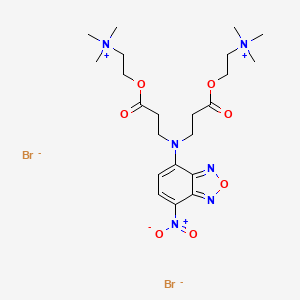
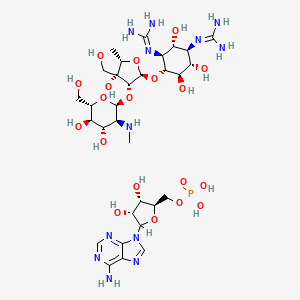

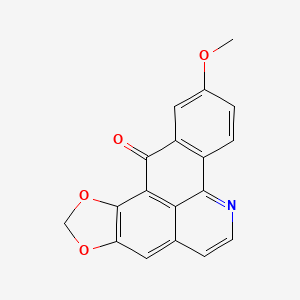
![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)
